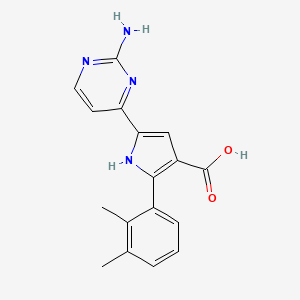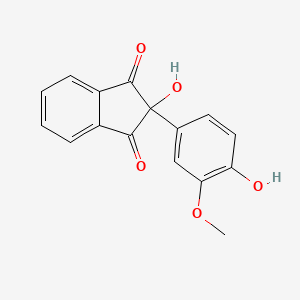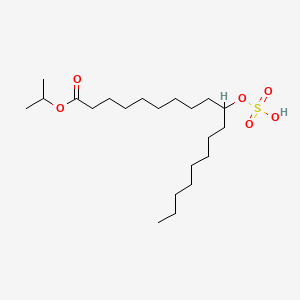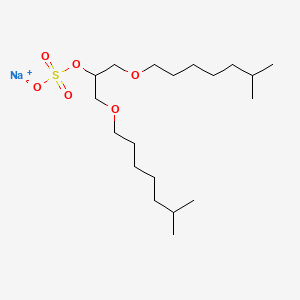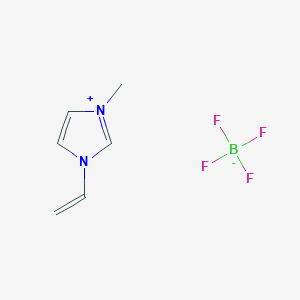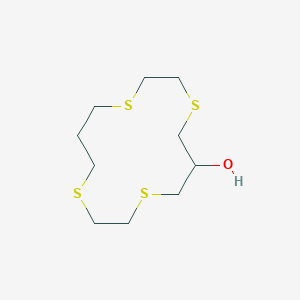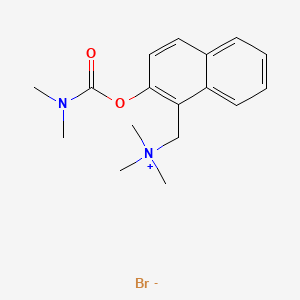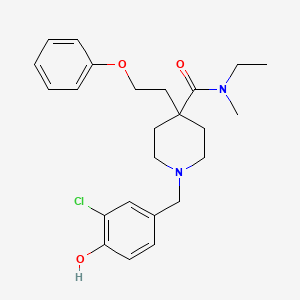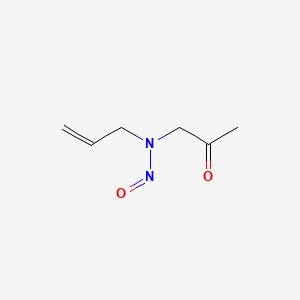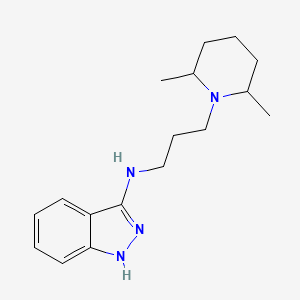
1-Phenyl-2-hydrazinoethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-hydrazinoethanol hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a derivative of hydrazine and phenylethanol, characterized by the presence of a phenyl group attached to a hydrazinoethanol moiety. This compound is often used in synthetic chemistry due to its versatile reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-hydrazinoethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethylene oxide in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-hydrazinoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetaldehyde, while substitution reactions can produce a variety of substituted phenylhydrazine derivatives .
Aplicaciones Científicas De Investigación
1-Phenyl-2-hydrazinoethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-hydrazinoethanol hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Phenylhydrazine: A related compound with similar reactivity but lacking the hydroxyl group.
2-Phenylethanol: Similar structure but without the hydrazino group.
Hydrazine: A simpler compound with broader reactivity but less specificity.
Uniqueness: 1-Phenyl-2-hydrazinoethanol hydrochloride is unique due to the presence of both hydrazino and hydroxyl groups, which confer distinct reactivity and potential biological activities. This combination allows for versatile applications in synthetic chemistry and biomedical research .
Propiedades
Número CAS |
63918-87-6 |
|---|---|
Fórmula molecular |
C8H13ClN2O |
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
2-hydrazinyl-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-10-6-8(11)7-4-2-1-3-5-7;/h1-5,8,10-11H,6,9H2;1H |
Clave InChI |
IUDUOXGCZJGARE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




